

Decoding DeepPep: A Guide to Interpreting Protein Inference Confidence Scores

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In the complex world of proteomics, accurately identifying the proteins present in a sample is a fundamental challenge. DeepPep, a deep learning framework, has emerged as a powerful tool for protein inference from peptide profiles. This guide provides researchers, scientists, and drug development professionals with a comprehensive overview of how to interpret DeepPep's confidence scores, comparing its performance against other common protein inference tools, and detailing the experimental protocols for its use.

Understanding DeepPep's Confidence Score

The confidence score in DeepPep for a given protein is a measure of the impact that protein has on the predicted probabilities of its constituent peptides. Unlike a simple probability score, DeepPep's score reflects the change in the confidence of peptide-spectrum matches when a particular protein is considered present or absent in the proteome.

At its core, DeepPep quantifies this change to score each potential protein.[1] A higher score signifies that the presence of that protein provides a better explanation for the observed peptide data. The final output is a list of proteins ranked by these scores, allowing researchers to prioritize candidates for further investigation.

Performance Benchmark: DeepPep vs. Alternatives

DeepPep's performance has been rigorously benchmarked against several other widely used protein inference algorithms, including ProteinLasso, MSBayesPro, and Fido. The evaluation across various datasets demonstrates DeepPep's competitive accuracy and robustness. The







following table summarizes the performance metrics—Area Under the Receiver Operating Characteristic Curve (AUC), Area Under the Precision-Recall Curve (AUPR), and F1-Measure —across multiple benchmark datasets.



Dataset	Metric	DeepPep	ProteinLa sso	MSBayes Pro	Fido	ProteinPr ophet
18 Mixtures	AUC	0.95	0.94	0.93	0.94	0.94
AUPR	0.96	0.95	0.94	0.95	0.95	
F1- Measure	0.91	0.90	0.88	0.90	0.90	_
Sigma49	AUC	0.88	0.87	0.85	0.87	0.87
AUPR	0.90	0.89	0.87	0.89	0.89	
F1- Measure	0.82	0.81	0.78	0.81	0.81	_
USP2	AUC	0.78	0.79	0.75	0.78	0.78
AUPR	0.80	0.81	0.77	0.80	0.80	_
F1- Measure	0.71	0.72	0.68	0.71	0.71	
Yeast	AUC	0.82	0.81	0.79	0.81	0.81
AUPR	0.85	0.84	0.82	0.84	0.84	
F1- Measure	0.75	0.74	0.71	0.74	0.74	_
DME	AUC	0.72	0.74	0.70	0.73	0.73
AUPR	0.75	0.77	0.72	0.76	0.76	
F1- Measure	0.65	0.67	0.62	0.66	0.66	_
HumanMD	AUC	0.85	0.86	0.88	0.86	0.86
AUPR	0.88	0.89	0.90	0.89	0.89	
F1- Measure	0.79	0.80	0.82	0.80	0.80	



HumanEK C	AUC	0.92	0.91	0.88	0.91	0.91
AUPR	0.94	0.93	0.90	0.93	0.93	
F1- Measure	0.86	0.85	0.81	0.85	0.85	

Note: The highest performing metric in each row is highlighted in bold. Data is synthesized from performance figures in the original DeepPep publication.

Experimental Protocols

The following outlines the typical experimental workflow for protein inference using DeepPep, from sample preparation to data analysis.

I. Sample Preparation and Mass Spectrometry

- Protein Extraction and Digestion: Proteins are extracted from the biological sample and digested into peptides using an enzyme such as trypsin.
- Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS): The resulting peptide mixture is separated by liquid chromatography and analyzed by a mass spectrometer. The mass spectrometer acquires fragmentation spectra (MS/MS) of the peptides.

II. Database Searching

- Peptide-Spectrum Matching: The acquired MS/MS spectra are searched against a protein sequence database to identify the amino acid sequences of the peptides.
- Peptide Identification Probability: A probability is assigned to each peptide-spectrum match (PSM) to indicate the confidence of the identification. This is often done using tools like PeptideProphet.

III. DeepPep Analysis

Input Preparation: DeepPep requires two main input files:

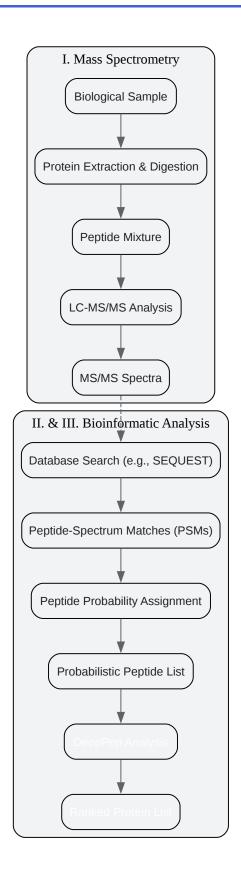


- A tab-separated file containing the identified peptides, their corresponding protein matches, and their identification probabilities.
- A FASTA file of the protein sequence database used for the initial search.
- Model Training: DeepPep's convolutional neural network (CNN) is trained to predict the probability of a peptide being correctly identified based on the protein sequences it maps to.
- Protein Scoring: For each protein in the database, DeepPep calculates a score based on the change in the predicted probabilities of its associated peptides when that protein is hypothetically removed from the proteome.
- Output Generation: DeepPep outputs a ranked list of proteins based on their calculated scores.

Visualizing the Workflow and Logic

To better illustrate the processes involved, the following diagrams visualize the DeepPep workflow and the fundamental logic of protein inference.

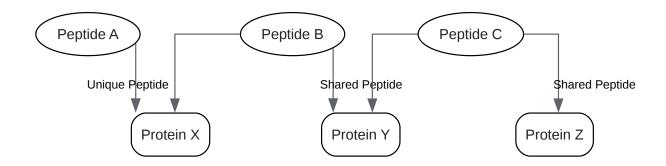




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A high-level overview of the DeepPep experimental and computational workflow.





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Logical relationships in protein inference, illustrating unique and shared peptides.

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References

- 1. DeepPep: Deep proteome inference from peptide profiles PMC [pmc.ncbi.nlm.nih.gov]
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